molecular formula C10H12BrNO B7968666 [(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methyl](methyl)amine

[(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methyl](methyl)amine

Cat. No.: B7968666
M. Wt: 242.11 g/mol
InChI Key: VTIQSOFLHSDOMC-UHFFFAOYSA-N
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Description

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methylamine is a chemical compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological and pharmacological activities This particular compound features a bromine atom at the 7th position of the benzofuran ring, a dihydro structure, and a methylamine group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methylamine typically involves the following steps:

    Reduction: The 2,3-dihydro structure of the benzofuran ring can be obtained by catalytic hydrogenation of the corresponding benzofuran precursor using a catalyst like palladium on carbon (Pd/C) under hydrogen gas.

    Amination: The introduction of the methylamine group can be accomplished through nucleophilic substitution reactions. One common method involves the reaction of the brominated dihydrobenzofuran with methylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methylamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different oxidation states.

    Reduction: Reduction reactions can further modify the dihydro structure or the amine group.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranones, while substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives.

Scientific Research Applications

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methylamine has several scientific research applications:

    Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.

    Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
  • 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
  • 2-Methyl-2,3-dihydrobenzofuran

Uniqueness

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methylamine is unique due to the presence of the bromine atom at the 7th position, which imparts distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

1-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-12-6-7-4-8-2-3-13-10(8)9(11)5-7/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIQSOFLHSDOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C(=C1)Br)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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